molecular formula C10H26N8O4S B1500035 Piperazine-1-carboxamidine hemisulfate CAS No. 22365-47-5

Piperazine-1-carboxamidine hemisulfate

Cat. No. B1500035
CAS RN: 22365-47-5
M. Wt: 354.43 g/mol
InChI Key: FKMYVONKCVRLGT-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamidine hemisulfate is an organic compound with the molecular formula C10H26N8O4S . It has a molecular weight of 354.43 g/mol . The compound is also known by other names such as Piperazine-1-carboximidamide hemisulfate and 1-amidinopiperazine hemisulfate .


Synthesis Analysis

A series of piperazine-1-carboxamidine derivatives were synthesized and evaluated for antifungal activity against Candida albicans . The structure-activity relationship studies showed that piperazine-1-carboxamidine analogues with large atoms or large side chains substituted on the phenyl group at the R3 and R5 positions are characterized by a high ROS accumulation capacity in Candida albicans and a high fungicidal activity .


Molecular Structure Analysis

The IUPAC name of Piperazine-1-carboxamidine hemisulfate is piperazine-1-carboximidamide; sulfuric acid . The InChI representation of the compound is InChI=1S/2C5H12N4.H2O4S/c26-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h28H,1-4H2,(H3,6,7);(H2,1,2,3,4) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.43 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 354.17977251 g/mol . The compound has a topological polar surface area of 213 Ų . The heavy atom count of the compound is 23 .

Mechanism of Action

Piperazine-1-carboxamidine derivatives induce accumulation of reactive oxygen species (ROS) in Candida albicans, which correlates well with their antifungal activity . This suggests that the fungicidal mode of action of the piperazine-1-carboxamidine derivatives is linked to the accumulation of endogenous ROS .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYVONKCVRLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945017
Record name Sulfuric acid--piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboxamidine hemisulfate

CAS RN

22365-47-5
Record name Sulfuric acid--piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinecarboximidamide, sulfate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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